N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide
Description
N-{4-[4-(1H-Benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide is a heterocyclic compound combining a benzimidazole core, a 2-oxopyrrolidine ring, and an acetamide group. The benzimidazole moiety is known for its pharmacological versatility, including roles in analgesia, anti-inflammatory, and antiparasitic activities . The acetamide group contributes to solubility and metabolic stability. This compound’s structural complexity positions it as a candidate for modulating neuro-immune pathways and chronic pain management .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-12(24)20-14-6-8-15(9-7-14)23-11-13(10-18(23)25)19-21-16-4-2-3-5-17(16)22-19/h2-9,13H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
ZNTMMTOKQFXKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Pyrrolidinone Ring: This involves the reaction of an appropriate amine with a diketone or ketoester.
Coupling Reaction: The benzodiazole and pyrrolidinone intermediates are coupled using a phenyl linker, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Substituted benzodiazole or pyrrolidinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide is C19H18N4O2. The compound features a benzimidazole moiety, which is known for its biological activity, particularly in drug development. The presence of the pyrrolidine ring enhances its pharmacological profile, allowing for interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, thereby highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated in vitro, revealing significant inhibitory effects. This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using this compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of N-{4-[4-(1H-1,3-BENZODIAZOL-2-YL)-2-OXOPYRROLIDIN-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)
- Structure : Differs by a methoxy linker instead of the 2-oxopyrrolidine ring.
- Activity : Demonstrates PPARγ agonist activity, attenuating morphine-induced paradoxical pain in mice (ED₅₀: 12 mg/kg) .
- Advantage: Higher solubility due to the methoxy group but lacks the conformational stability provided by the pyrrolidinone ring.
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide
- Structure : Lacks the 2-oxopyrrolidine substituent.
- Activity : Exhibits anthelmintic efficacy (93% paralysis in Eisenia fetida at 50 mg/mL), comparable to albendazole .
- Limitation: Simpler structure may reduce target specificity compared to the pyrrolidinone-containing analog.
2-Oxopyrrolidine-Containing Analogs
N-(4-(4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 14)
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 16)
- Structure : Replaces acetamide with a carboxylic acid group.
- Synthesis : Derived from hydrazide and hexane-2,5-dione (yield: 67%, mp: 204°C) .
- Activity: Potential for metal chelation and broader pharmacokinetic interactions.
Other Acetamide-Based Compounds
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37)
- Structure: Contains a sulfonamide-piperazine group instead of benzimidazole-pyrrolidinone.
- Activity: Shows anti-hypernociceptive activity in inflammatory pain models (comparable to paracetamol) .
2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
- Structure : Chloroacetamide substituent with a benzyl linker.
- Relevance : Highlights the role of halogenation in modulating reactivity and toxicity .
Key Research Findings and Implications
- Structural Advantage : The 2-oxopyrrolidine ring in the target compound likely enhances binding stability compared to simpler benzimidazole-acetamides .
- Activity Trade-offs: While B8 shows strong analgesic effects, the target compound’s pyrrolidinone group may improve CNS penetration for neuropathic pain applications .
- Synthetic Complexity : Derivatives with additional heterocycles (e.g., pyrazole in Compound 14) require multi-step syntheses but offer tunable bioactivity .
Biological Activity
N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews various studies on the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This complex structure incorporates a benzimidazole moiety, which is known for its wide range of biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | TBD | Gram-positive and Gram-negative bacteria |
| N8 (related derivative) | 1.43 | E. coli |
| N22 (related derivative) | 2.60 | Klebsiella pneumoniae |
The results indicate that certain derivatives exhibit significant antimicrobial effects, suggesting that modifications to the benzimidazole core can enhance activity against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro using human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay is commonly employed to determine the cytotoxicity of compounds.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | TBD | 5-FU: 9.99 µM |
| N9 (related derivative) | 5.85 | More potent than 5-FU |
| N18 (related derivative) | 4.53 | More potent than 5-FU |
These findings suggest that specific derivatives of benzimidazole demonstrate promising anticancer activity, potentially surpassing traditional chemotherapeutic agents .
Mechanistic Insights
The mechanism of action for compounds like this compound often involves the inhibition of crucial enzymes or pathways in microbial and cancer cells. For instance, benzimidazole derivatives are known to interact with dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for DNA synthesis and cell proliferation .
Case Studies
A notable study explored the synthesis and biological evaluation of various benzimidazole derivatives, highlighting their potential as antimicrobial and anticancer agents. The study synthesized a library of compounds and assessed their activities through rigorous in vitro testing protocols, demonstrating the versatility and efficacy of these derivatives .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of N-{4-[4-(1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl]phenyl}acetamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux conditions (100°C, 4 hours) with aniline derivatives in a round-bottom flask under nitrogen to minimize side reactions. Adjust stoichiometry (e.g., 2:1 molar ratio of benzimidazole precursor to aniline) to favor product formation .
- Purification : Recrystallize the crude product with methanol to remove unreacted starting materials and byproducts. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Yield Enhancement : Pre-activate the benzimidazole precursor with acetic anhydride to improve nucleophilic substitution efficiency .
What characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of benzimidazole protons (δ 7.2–8.1 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and acetamide methyl (δ 2.1 ppm) .
- IR : Identify key functional groups (C=O stretch at ~1650 cm⁻¹ for pyrrolidinone, N-H bend at ~1550 cm⁻¹ for benzimidazole) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 405) and fragmentation patterns .
What in vitro models are used to assess the anti-inflammatory activity of this compound?
Methodological Answer:
- Cell-Based Assays :
- COX-2 Inhibition : Measure IC₅₀ values in LPS-induced RAW 264.7 macrophages using ELISA for PGE₂ .
- NF-κB Pathway : Transfect HEK293 cells with NF-κB luciferase reporters to quantify suppression of inflammatory signaling .
- Ex Vivo Models : Use rat paw edema induced by carrageenan to evaluate dose-dependent reduction in swelling .
Advanced Research Questions
How do structural modifications at the benzimidazole or pyrrolidinone moieties influence biological activity?
Methodological Answer:
-
SAR Studies :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance COX-2 selectivity. Compare with electron-donating groups (e.g., -OCH₃) using molecular docking .
- Ring Modifications : Replace pyrrolidinone with piperidinone to assess conformational flexibility. Monitor changes in binding affinity via SPR (Biacore) .
-
Data Table :
Derivative Substituent IC₅₀ (COX-2, µM) Selectivity (COX-2/COX-1) Parent H 0.45 12.3 -NO₂ 3-Nitro 0.28 18.7 -OCH₃ 4-Methoxy 0.62 8.9
What computational methods can predict the binding mode of this compound to inflammatory targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). Prioritize poses where the benzimidazole group forms π-π stacking with Tyr385 and the acetamide hydrogen-bonds with Arg120 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ -8 kcal/mol) .
How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Data Contradiction Analysis :
- Assay Variability : Compare IC₅₀ values from different cell lines (e.g., RAW 264.7 vs. THP-1) using ANOVA to identify cell-specific responses .
- Solubility Issues : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts in cell-free assays .
- Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory efficacy in rodent models) and apply funnel plots to detect publication bias .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the pyrrolidinone ring .
- Crystallography : Use single-crystal X-ray diffraction (e.g., R22(10) hydrogen-bonded dimers) to resolve conformational ambiguities .
- Biological Replicates : Perform triplicate experiments with positive controls (e.g., celecoxib for COX-2) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
